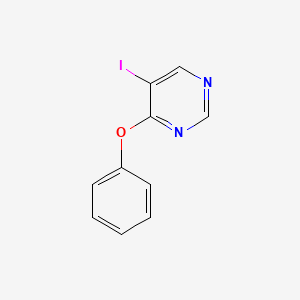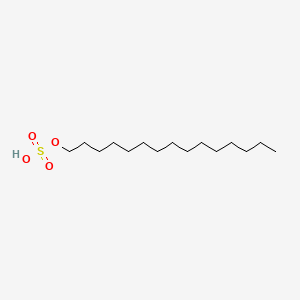
Pentadecyl sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl sulfuric acid is an organic compound with the molecular formula C15H32O4S and a molecular weight of 308.477 g/mol . It is a sulfonic acid derivative, characterized by a long alkyl chain (pentadecyl group) attached to a sulfuric acid moiety. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecyl sulfuric acid can be synthesized through the sulfation of pentadecanol (a long-chain alcohol) using sulfur trioxide or chlorosulfonic acid as sulfating agents . The reaction typically occurs in a solvent like dichloromethane, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfation of pentadecanol using sulfur trioxide gas in a falling film reactor. This method ensures efficient contact between the reactants, leading to high yields of the product. The reaction mixture is then neutralized and purified to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanol and sulfuric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reactant.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Neutralization: Involves a base like sodium hydroxide or potassium hydroxide.
Major Products
Hydrolysis: Produces pentadecanol and sulfuric acid.
Esterification: Forms esters of this compound.
Neutralization: Results in the formation of pentadecyl sulfate salts.
Aplicaciones Científicas De Investigación
Pentadecyl sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The mechanism of action of pentadecyl sulfuric acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl sulfuric acid: Similar structure but with a shorter alkyl chain (12 carbon atoms).
Hexadecyl sulfuric acid: Similar structure with a slightly longer alkyl chain (16 carbon atoms).
Octadecyl sulfuric acid: Similar structure with an even longer alkyl chain (18 carbon atoms).
Uniqueness
Pentadecyl sulfuric acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .
Propiedades
Número CAS |
45247-34-5 |
|---|---|
Fórmula molecular |
C15H32O4S |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H,16,17,18) |
Clave InChI |
COUMKTRLCGRAAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


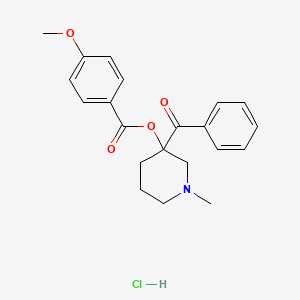
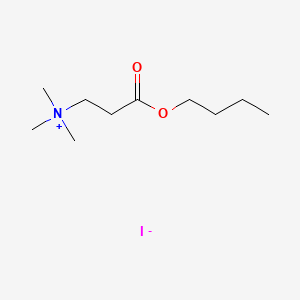

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
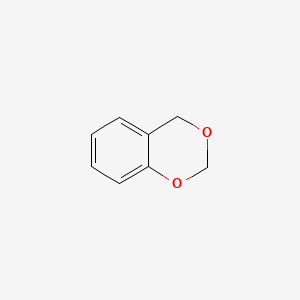
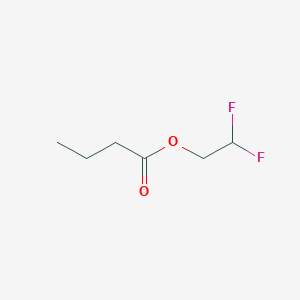
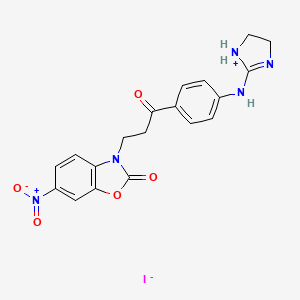
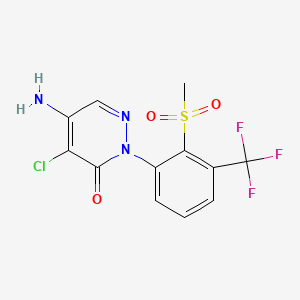
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
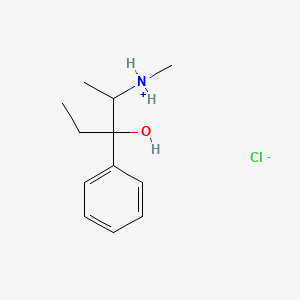
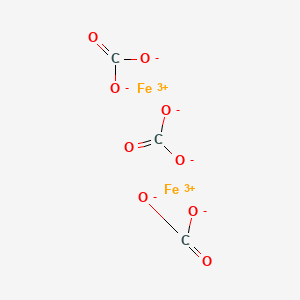
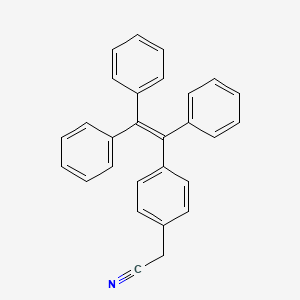
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
